RFRP-1 (human) acetate

Description

BenchChem offers high-quality RFRP-1 (human) acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RFRP-1 (human) acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

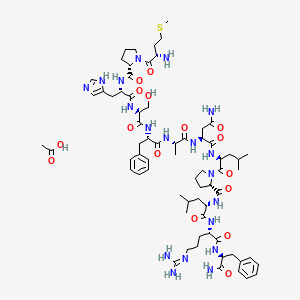

Molecular Formula |

C69H105N19O16S |

|---|---|

Molecular Weight |

1488.8 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]butanediamide |

InChI |

InChI=1S/C67H101N19O14S.C2H4O2/c1-37(2)28-46(59(93)77-44(20-13-24-74-67(71)72)57(91)78-45(55(70)89)30-40-16-9-7-10-17-40)81-64(98)53-22-15-26-86(53)66(100)50(29-38(3)4)83-61(95)49(33-54(69)88)79-56(90)39(5)76-58(92)47(31-41-18-11-8-12-19-41)80-62(96)51(35-87)84-60(94)48(32-42-34-73-36-75-42)82-63(97)52-21-14-25-85(52)65(99)43(68)23-27-101-6;1-2(3)4/h7-12,16-19,34,36-39,43-53,87H,13-15,20-33,35,68H2,1-6H3,(H2,69,88)(H2,70,89)(H,73,75)(H,76,92)(H,77,93)(H,78,91)(H,79,90)(H,80,96)(H,81,98)(H,82,97)(H,83,95)(H,84,94)(H4,71,72,74);1H3,(H,3,4)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-;/m0./s1 |

InChI Key |

QVLLRCRPXOUSBP-QSYHFWINSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CCSC)N.CC(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Rfrp 1 Action

RFRP-1 Receptor Pharmacology: Neuropeptide FF Receptor Subtypes

Human RFRP-1, a member of the RFamide peptide family, exerts its effects by binding to and activating two G protein-coupled receptors (GPCRs): Neuropeptide FF Receptor 1 (NPFFR1) and Neuropeptide FF Receptor 2 (NPFFR2). nih.govmdpi.com These receptors are also known as GPR147 and GPR74, respectively. nih.govwikipedia.org While both receptors respond to RFRP-1, they exhibit distinct binding affinities and are differentially distributed throughout the body, suggesting specific physiological roles. Peptides derived from the pro-NPFFB precursor, such as RFRP-1, generally show a preference for NPFFR1. mdpi.com

Neuropeptide FF Receptor 1 (NPFFR1/GPR147) Binding Affinity and Selectivity

Table 1: Functional Activity of Human RFRP-1 at NPFFR1

| Compound | Receptor | Parameter | Value (nM) |

|---|

This table is interactive. Click on the headers to sort.

Neuropeptide FF Receptor 2 (NPFFR2/GPR74) Binding Affinity and Selectivity

NPFFR2, or GPR74, is another key receptor for RFRP-1. nih.govwikipedia.org Research indicates that human RFRP-1 is a potent agonist at the human NPFFR2, exhibiting a high functional activity as demonstrated by its low EC50 value. medchemexpress.com This suggests that NPFFR2 is a significant mediator of the physiological effects of RFRP-1.

Table 2: Functional Activity of Human RFRP-1 at NPFFR2

| Compound | Receptor | Parameter | Value (nM) |

|---|

This table is interactive. Click on the headers to sort.

Intracellular Signal Transduction Pathways Activated by RFRP-1

Upon binding of RFRP-1 to its receptors, a cascade of intracellular events is initiated, leading to a cellular response. The primary signaling mechanism involves the coupling of the receptors to inhibitory G proteins (Gαi). nih.gov

Gαi-Coupled Receptor Activation and Adenylate Cyclase Inhibition

Both NPFFR1 and NPFFR2 are coupled to the Gαi subunit of heterotrimeric G proteins. nih.gov Activation of these receptors by RFRP-1 leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then directly interacts with and inhibits the enzyme adenylate cyclase. youtube.comkhanacademy.org This inhibition prevents the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). youtube.comkhanacademy.org

Modulation of Cyclic AMP (cAMP) and Protein Kinase A (PKA) Activity

The inhibition of adenylate cyclase by the Gαi subunit results in a decrease in the intracellular concentration of the second messenger, cAMP. youtube.comkhanacademy.org cAMP is a crucial activator of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream target proteins to regulate a wide array of cellular functions. youtube.comyoutube.com Consequently, the RFRP-1-induced reduction in cAMP levels leads to a decrease in PKA activity, thereby modulating the phosphorylation state and activity of its target proteins. youtube.comyoutube.com

Protein Kinase C (PKC) Signaling Pathway Activation

In addition to the well-established Gαi-mediated pathway, there is evidence to suggest that NPFF receptors may also couple to other G proteins, such as Gαq. Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC). youtube.comnih.gov PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.com DAG, in conjunction with calcium ions released from intracellular stores in response to IP3, activates Protein Kinase C (PKC). youtube.com While direct evidence for RFRP-1 activating this pathway is still emerging, the potential for NPFF receptor coupling to Gαq suggests that RFRP-1 may also modulate cellular function through the PKC signaling cascade. nih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

The RFRP peptide system is a key modulator of the Extracellular Signal-Regulated Kinase (ERK) pathway, which is a critical signaling cascade for cell proliferation, differentiation, and survival. Research using the LβT2 gonadotrope cell line has shown that the broader GnIH system, to which RFRP-1 belongs, inhibits the phosphorylation of ERK. frontiersin.org This inhibitory action is dependent on the adenylyl cyclase (AC)/protein kinase A (PKA) pathway. frontiersin.org Specifically, by activating its Gαi-coupled receptor, RFRP-1 can suppress cAMP levels, which in turn leads to a reduction in PKA activity and subsequent de-phosphorylation or prevention of ERK phosphorylation. frontiersin.org This mechanism is a key component of how RFRP-1 can inhibit the synthesis of gonadotropin subunits that are stimulated by gonadotropin-releasing hormone (GnRH). frontiersin.org

Calcium Ion Mobilization and Related Signaling Events

The role of RFRP-1 in calcium signaling is multifaceted and appears to be context-dependent. While direct evidence for RFRP-1-induced calcium mobilization is limited, studies on its closely related peptide, RFRP-3, show that it can inhibit gonadotropin secretion by suppressing Ca2+ mobilization in pituitary cells. plos.orgnih.gov

Further evidence suggests an interaction with calcium-dependent signaling cascades. In cardiomyocytes, the effects of human RFRP-1 on cardiac contractile performance are blocked by inhibitors of protein kinase C (PKC), a family of enzymes that are often activated by signals involving intracellular calcium. frontiersin.org This indicates that in cardiac tissue, RFRP-1 action is mediated through the PKC pathway, which is intrinsically linked to calcium signaling. frontiersin.org However, it is important to note that many ion channel regulators can mobilize intracellular calcium ([Ca2+]i), often through a mechanism of calcium-induced calcium release, highlighting the complexity of these signaling events. sophion.com

Cellular Targets and Downstream Molecular Effects

RFRP-1 and its related peptides target specific cell populations to execute their physiological functions. The primary targets are neurons within the hypothalamus, particularly GnRH neurons, and gonadotrope cells in the anterior pituitary gland. plos.orgnih.gov The receptor for RFRPs, GPR147, has been identified in both the human hypothalamus and pituitary, confirming these sites of action. plos.org Immunocytochemical studies have revealed RFRP-immunoreactive neuronal cell bodies in the dorsomedial region of the human hypothalamus, with axons projecting toward GnRH neurons. plos.orgnih.gov Beyond the reproductive axis, RFRP-1 also acts on other cell types, such as cardiomyocytes. frontiersin.org

The downstream molecular effects of RFRP-1 action are diverse and lead to significant changes in cellular activity. In the ovary of the proestrus mouse, RFRP-1 treatment has been shown to directly modulate markers of steroidogenesis, cell proliferation, and apoptosis. researchgate.netnih.gov Specifically, it significantly decreases the expression of the cell proliferation marker Proliferating Cell Nuclear Antigen (PCNA) and the apoptotic markers Poly(ADP-ribose) polymerase-1 (PARP-1) and caspase-3. researchgate.netnih.gov Conversely, RFRP-1 stimulates ovarian steroidogenesis by significantly increasing the expression of luteinizing hormone receptor (LH-R) and 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.netnih.gov Additionally, it enhances glucose uptake by increasing the expression of the GLUT-4 receptor. researchgate.netnih.gov

Table 1: Summary of Downstream Molecular Effects of RFRP-1 in Mouse Ovary

| Molecular Marker | Protein Function | Observed Effect of RFRP-1 | Reference |

|---|---|---|---|

| PCNA | Cell Proliferation | Decreased Expression | researchgate.netnih.gov |

| PARP-1 | Apoptosis, DNA Repair | Decreased Expression | researchgate.netnih.gov |

| Caspase-3 | Apoptosis | Decreased Expression | researchgate.netnih.gov |

| LH-R | Steroidogenesis | Increased Expression | researchgate.netnih.gov |

| 3β-HSD | Steroidogenesis | Increased Expression | researchgate.netnih.gov |

| GLUT-4 | Glucose Uptake | Increased Expression | researchgate.netnih.gov |

Physiological Roles and Functional Implications of Rfrp 1 in Preclinical Models

Neuroendocrine System Regulation by RFRP-1

RFRP-1, along with its counterpart RFRP-3, is derived from the same precursor gene and is primarily expressed in the dorsomedial hypothalamus. nih.gov These neurons project to various critical areas within the hypothalamus, including the preoptic area where gonadotropin-releasing hormone (GnRH) neurons are located, and the median eminence, suggesting a direct influence on the reproductive axis. nih.govescholarship.org The biological actions of RFRPs are primarily mediated through the G-protein coupled receptor, GPR147 (also known as NPFF1R). nih.govoup.com

Modulation of Gonadotropin-Releasing Hormone (GnRH) Neuron Activity and Release

Preclinical evidence strongly supports an inhibitory role of RFRPs on GnRH neurons. Anatomical studies have revealed that RFRP-immunoreactive neuronal projections are in close proximity to GnRH neurons in the human hypothalamus. nih.govescholarship.org Functional studies in animal models have demonstrated that administration of RFRPs can suppress the firing rate of GnRH neurons. nih.govnih.gov This inhibitory action on GnRH neurons is a key mechanism through which RFRP-1 influences the entire HPG axis. By modulating the activity of GnRH neurons, RFRP-1 can ultimately control the release of gonadotropins from the pituitary gland. nih.gov

Direct and Indirect Effects on Pituitary Gonadotropes

Beyond its effects on GnRH neurons, RFRP-1 is also believed to exert direct effects on the pituitary gland. The receptor for RFRPs, GPR147, has been identified in the human pituitary, specifically in luteinizing hormone (LH) producing cells, also known as gonadotropes. nih.govescholarship.org This suggests a direct pathway for RFRP-1 to influence gonadotropin secretion at the pituitary level. However, the direct effects of RFRP-1 on pituitary gonadotropes in preclinical models have yielded some conflicting results. While some studies in cultured sheep pituitary cells have shown that RFRP-3, which is structurally similar to RFRP-1, can potently inhibit gonadotropin secretion, other studies using a mouse gonadotrope cell line did not detect any direct effects. nih.gov This suggests that the direct pituitary actions of RFRPs may be species-specific or dependent on the developmental stage of the gonadotropes. nih.gov

The indirect effects of RFRP-1 on pituitary gonadotropes are more clearly established and are primarily mediated through its modulation of GnRH release from the hypothalamus. By inhibiting GnRH neuron activity, RFRP-1 reduces the primary stimulatory signal to the pituitary gonadotropes, leading to decreased synthesis and release of LH and FSH. nih.gov

Role in the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Animal Models

RFRP-1, as a mammalian ortholog of GnIH, plays a significant role in the regulation of the HPG axis. nih.gov Its inhibitory actions at both the hypothalamic and potentially the pituitary level position it as a critical "brake" on the reproductive axis. nih.gov This inhibitory tone is crucial for the proper timing of reproductive events and for integrating various internal and external cues, such as stress and metabolic status, with reproductive function. nih.govnih.gov For instance, stress has been shown to increase the expression of RFRP, which in turn contributes to the suppression of the HPG axis. nih.gov

A primary functional outcome of RFRP-1's action on the HPG axis is the modulation of LH and FSH secretion. In various mammalian species, central administration of RFRPs has been shown to decrease plasma levels of LH. oup.com This effect is largely attributed to the inhibition of GnRH release. However, the response to RFRPs can be complex and may vary depending on the species, sex, and physiological state of the animal. For example, while RFRP-3 has been shown to have a potent inhibitory effect on LH secretion in females, some studies in male Syrian hamsters have reported a stimulatory effect on LH release. oup.com Chemogenetic activation of RFRP neurons has been shown to reduce LH pulse frequency in female mice, but not in males, further highlighting sex-specific differences. oup.com

| Preclinical Model | RFRP Administration Route | Effect on LH Secretion | Effect on FSH Secretion |

| Female Mice | Chemogenetic activation of RFRP neurons | Decreased pulse frequency oup.com | Not specified |

| Male Mice | Central injection of RFRP-3 | Stimulatory dntb.gov.ua | Not specified |

| Male Syrian Hamsters | Central injection of RFRP-3 | Increased oup.com | Increased researchgate.net |

| Sheep | In vivo administration of RFRP-3 | Inhibited pulsatile release nih.gov | Not specified |

| Cattle | In vitro pituitary cell culture with RFRP-3 | Inhibited GnRH-stimulated release nih.gov | Not specified |

The interplay between RFRP-1 and estrogen is crucial for the feedback regulation of the HPG axis. Estrogen can influence the expression of RFRP, and RFRP neurons themselves express estrogen receptors. oup.com This suggests that RFRPs are involved in mediating the feedback effects of estrogen on GnRH and gonadotropin secretion. During the follicular phase of the menstrual cycle, low levels of estrogen exert a negative feedback on GnRH/LH release, and it is thought that RFRP neurons may play a role in this process. mdpi.com Conversely, the pre-ovulatory surge in estrogen leads to a positive feedback effect, resulting in a surge of GnRH and LH. It has been observed that the number of activated RFRP neurons decreases during the LH surge, suggesting a reduction in the inhibitory tone on the HPG axis at this critical time. oup.comnih.gov However, the precise role of RFRP-1 in estrogen-mediated feedback is complex and appears to be regulated in a region-specific manner within the hypothalamus. nih.gov

Metabolic Homeostasis and Energy Balance

RFamide-related peptide-1 (RFRP-1), a mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH), has been investigated for its role in the central regulation of feeding behavior. Preclinical studies in animal models, particularly rats, have demonstrated that RFRP-1 can modulate food intake, suggesting its involvement in the complex neural circuits governing energy homeostasis.

Research has shown that direct administration of RFRP-1 into specific brain regions can influence feeding. One key area implicated in the control of appetite and feeding is the central nucleus of the amygdala (CeA). A study involving male Wistar rats investigated the effects of bilateral microinjections of RFRP-1 directly into the CeA on the consumption of liquid food. The results indicated a significant, dose-dependent effect on food intake. Specifically, a 50 ng dose of RFRP-1 resulted in a notable decrease in food consumption over a 60-minute period. Interestingly, lower (25 ng) and higher (100 ng) doses did not produce a significant effect, suggesting a specific therapeutic window for the anorexigenic actions of RFRP-1 in this brain region. This effect was shown to be receptor-mediated, as pretreatment with an NPFF receptor antagonist, RF9, abolished the food intake reduction caused by the 50 ng dose of RFRP-1 nih.gov.

These findings highlight the anorexigenic potential of RFRP-1 when acting on the central nucleus of the amygdala. The lack of effect on spontaneous locomotor activity in an open-field test at the effective dose suggests that the reduction in food intake is not a secondary consequence of altered general activity or sedation nih.gov.

Interactive Data Table: Effect of RFRP-1 Microinjection into the Central Nucleus of Amygdala on Liquid Food Intake in Male Wistar Rats

| Treatment Group | Dose (ng/side) | Mean Food Intake (ml/60 min) ± SEM | Statistical Significance (p-value) vs. Control |

| Control (Saline) | 0 | 5.8 ± 0.4 | - |

| RFRP-1 | 25 | 5.2 ± 0.6 | > 0.05 |

| RFRP-1 | 50 | 3.5 ± 0.5 | < 0.05 |

| RFRP-1 | 100 | 5.5 ± 0.7 | > 0.05 |

| RF9 + RFRP-1 | 20 + 50 | 5.6 ± 0.6 | > 0.05 |

Data derived from a study on the effects of bilateral intra-amygdaloid administration of RFRP-1 on liquid food intake in male Wistar rats over a 60-minute period nih.gov.

Currently, there is a lack of available scientific literature and preclinical data investigating the direct effects of RFRP-1 (human) acetate on the regulation of lipolysis in in vitro-differentiated adipocytes.

The hypothalamus is a critical brain region for the regulation of energy balance, containing interconnected neuronal populations that produce orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides. Key players in this network include the neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons, which potently stimulate food intake, and the pro-opiomelanocortin (POMC) neurons, which produce α-melanocyte-stimulating hormone (α-MSH), a peptide that suppresses appetite.

While the influence of the related peptide, RFRP-3, on reproductive functions and its interaction with kisspeptin (B8261505) neurons have been studied, there is a notable absence of direct evidence in the current scientific literature detailing the specific interactions of RFRP-1 with the primary hypothalamic neuropeptide systems that govern metabolism, such as NPY/AgRP and POMC neurons.

Cardiovascular System Modulation

There is currently no available scientific literature or preclinical data that specifically examines the direct effects of RFRP-1 (human) acetate on the attenuation of contractile function in isolated cardiac myocytes from animal models such as the rat or rabbit.

At present, there is a lack of published preclinical studies investigating the in vivo effects of RFRP-1 (human) acetate on integrated cardiac performance parameters, including heart rate, stroke volume, and ejection fraction, in animal models.

Involvement of Protein Kinase C (PKC) and Pertussis Toxin-Insensitive Pathways in Cardiac Modulation

Research in preclinical models has identified a distinct signaling pathway through which RFRP-1 modulates cardiac function. Studies on isolated mammalian cardiac myocytes have demonstrated that human RFRP-1 (hRFRP-1) exerts cardio-depressant effects, including negative chronotropic (heart rate), inotropic (contractile force), and lusitropic (relaxation) effects nih.govnih.gov. These effects are mediated through the activation of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signal transduction pathways nih.govnih.gov.

The involvement of PKC is substantiated by findings where the application of a PKC inhibitor, bisindolylmaleimide-1, effectively blocked the cardio-depressant activity of hRFRP-1 on cardiac myocytes nih.govnih.gov. Further investigation into the signaling cascade revealed that hRFRP-1 impairs myocyte shortening by promoting the phosphorylation of myofilament proteins, a process driven by PKC frontiersin.orgacs.org.

Crucially, the signaling pathway utilized by RFRP-1 is insensitive to pertussis toxin (PTX) nih.govnih.gov. PTX is a classic inhibitor of Gαi/o-protein coupled receptors. The observation that pre-treatment of cardiac myocytes with PTX did not prevent the contractile changes induced by hRFRP-1 indicates that the receptor mediating RFRP-1's cardiac effects does not couple to the Gαi/o family of G-proteins nih.govnih.gov. This distinguishes its mechanism from many other neuropeptides that influence cardiac function.

Collectively, these findings establish that RFRP-1 is an endogenous signaling molecule that directly influences mammalian heart performance by activating a PKC-dependent, PTX-insensitive pathway nih.govnih.gov.

Table 1: Effect of hRFRP-1 on Cardiac Myocyte Contractility

| Parameter | Effect of hRFRP-1 | Signaling Pathway Component | Reference |

|---|---|---|---|

| Shortening Amplitude | Decrease | PKC-dependent | nih.gov |

| Shortening Rate | Decrease | PKC-dependent | nih.gov |

| Re-lengthening Rate | Decrease | PKC-dependent | nih.gov |

| G-protein Coupling | Pertussis Toxin-Insensitive | Gαq/11 or other PTX-insensitive G-protein | nih.govnih.gov |

Central Nervous System-Mediated Effects (Beyond Neuroendocrine Control)

Beyond its role in neuroendocrine regulation, RFRP-1 and its related peptides exert significant influence over various behaviors and physiological states through actions within the central nervous system.

Anxiogenic-like Activities in Animal Models

Studies using preclinical models suggest that the RFRP system is involved in modulating anxiety-like behaviors. Intracerebroventricular (ICV) administration of RFRP-3, the functional mammalian homolog of GnIH, was found to induce anxiety-related behaviors in rats during an open-field test scholaris.ca. Similarly, acute activation of RFRP neurons in male mice led to a significant increase in anxiety-like behaviors otago.ac.nz. The open-field test is a standard behavioral paradigm where anxiety is inferred from an animal's reluctance to explore the exposed, brightly lit central area of an arena versus the tendency to remain in the darker, protected peripheral zones. The behavior induced by RFRP-1/3 is therefore characterized as anxiogenic scholaris.casemanticscholar.org.

Table 2: Anxiogenic-like Effects of RFRP System Activation in Rodent Models

| Animal Model | Method of Activation | Behavioral Test | Observed Effect | Conclusion | Reference |

|---|---|---|---|---|---|

| Rat | ICV injection of RFRP-3 | Open-Field Test | Increased anxiety-related behaviors | Anxiogenic-like | scholaris.ca |

| Mouse (Male) | DREADD-mediated activation of RFRP neurons | Battery of behavioral tests | Increased anxiety-like behaviors | Anxiogenic-like | otago.ac.nz |

Modulation of Stress Responses

The RFRP neuronal system is a key integrator of stress signals, playing a significant role in the physiological response to stressful stimuli. RFRP-expressing neurons, located in the dorsomedial nucleus of the hypothalamus, are considered both stress-receptive and stress-reactive otago.ac.nz. They express glucocorticoid receptors, allowing them to respond directly to stress hormones otago.ac.nz.

A variety of physiological and psychological stressors have been shown to activate RFRP neurons otago.ac.nz. This activation leads to downstream effects, most notably the suppression of the reproductive axis, which is a classic outcome of the stress response nih.gov. For instance, stress-induced elevations in adrenal glucocorticoids lead to an increase in RFRPs, which in turn contribute to reproductive suppression nih.gov. Anatomical studies support this functional link, showing that RFRP neurons project to and make close contact with corticotropin-releasing hormone (CRH) and oxytocin neurons, both of which are fundamental to orchestrating the body's homeostatic response to stress scholaris.ca. Furthermore, RFRP neurons innervate various limbic structures and autonomic stress centers, positioning them as a critical node in the brain's stress circuitry mdpi.com.

Nociception and Pain Modulation (Comparative Context with NPFF)

The RFRP system, including RFRP-1, is part of a broader family of RF-amide peptides that also includes Neuropeptide FF (NPFF). Both RFRP and NPFF systems are implicated in pain modulation, but they operate through distinct mechanisms, primarily due to their differential receptor affinities and anatomical distributions nih.govresearchgate.net.

The NPFF system comprises two precursors, pro-NPFFA and pro-NPFFB, and two primary G-protein coupled receptors, NPFFR1 and NPFFR2 nih.gov. RFRP-1 and RFRP-3 are derived from the pro-NPFFB precursor and exhibit a higher affinity for the NPFFR1 receptor nih.gov. In contrast, NPFF is derived from pro-NPFFA and shows a higher affinity for the NPFFR2 receptor nih.gov.

This receptor specificity is critical to their functional differences. The anatomical distribution of the receptors varies; NPFFR1 is broadly distributed in the brain, particularly in the limbic system and brainstem, while NPFFR2 is expressed at high levels in the spinal cord and thalamus, areas critical for processing nociceptive information researchgate.net.

Functionally, NPFF is often described as an opioid-modulating peptide that can produce analgesic effects in models of pathological or inflammatory pain, though it has little effect on acute nociception nih.gov. The RFRP/NPVF peptides, acting primarily through NPFFR1, have been shown to be potent anti-opioid agents. In preclinical studies, a peptide derived from the same precursor as RFRP-1 blocked morphine-induced analgesia more powerfully than NPFF, highlighting a key functional distinction between the two systems researchgate.net. This suggests that while both systems modulate pain, the RFRP/NPFFR1 system may act as an endogenous anti-analgesic or pro-nociceptive system, in contrast to the more complex, condition-dependent analgesic effects of the NPFF/NPFFR2 system.

Table 3: Comparative Features of RFRP and NPFF Systems in Nociception

| Feature | RFRP System (incl. RFRP-1) | NPFF System |

|---|---|---|

| Peptide Precursor | pro-NPFFB (also known as NPVF) | pro-NPFFA |

| Primary Receptor | NPFFR1 (GPR147) | NPFFR2 (GPR74) |

| Receptor Affinity | High for NPFFR1, low for NPFFR2 | High for NPFFR2, lower for NPFFR1 |

| Primary Receptor Distribution | Brain (Limbic system, brainstem) | Spinal Cord, Thalamus |

| Primary Role in Pain | Anti-opioid; blocks morphine analgesia | Opioid-modulating; analgesic in pathological pain |

| Reference | nih.govresearchgate.net | nih.govresearchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Rfrp 1 and Analog Development

Identification of Critical Amino Acid Residues for Receptor Binding and Agonist Activity

The binding and activation of NPFFR1 by RFRP-1 are dictated by specific amino acid residues within the peptide sequence. Like other members of the RF-amide peptide family, RFRP-1 possesses a conserved C-terminal Arg-Phe-NH2 (RF-amide) motif, which is a primary determinant for receptor interaction. nih.gov

Structural and mutagenesis studies have illuminated the importance of this C-terminal region. The final amidated phenylalanine and the preceding arginine residue are considered essential for the peptide's activity. Beyond this core motif, residues further from the C-terminus play a crucial role in determining the selectivity of RFRP-1 for NPFFR1 over the related NPFFR2.

Key findings indicate that the amino acids at the 5th and 6th positions from the C-terminus are critical for distinguishing between NPFF receptor subtypes. nih.govembopress.org While peptides that preferentially bind to NPFFR2 typically have a Phe-Gln sequence at these positions, RFRPs, including RFRP-1, are characterized by an Asn-Leu sequence, which confers higher affinity for NPFFR1. nih.gov Homology models of the RFRP-1/NPFFR1 complex suggest specific interactions between these selectivity-determining residues of the peptide and the receptor's binding pocket, guiding the development of receptor-specific ligands. nih.govembopress.org

The table below summarizes the key residues of RFRP-1 and their established roles in receptor interaction.

| Residue/Motif Position | Sequence | Function | Reference |

|---|---|---|---|

| C-terminus (-1, -2) | -Arg-Phe-NH2 | Essential for receptor binding and activation; conserved across RF-amide peptides. | nih.gov |

| C-terminus (-5, -6) | -Asn-Leu- | Determines selectivity for NPFFR1 over NPFFR2. | nih.govembopress.org |

Development and Characterization of RFRP-1 Agonists and Antagonists for Research

The development of specific agonists and antagonists is crucial for dissecting the physiological roles of the RFRP-1/NPFFR1 system. RFRP-1 itself is a potent endogenous agonist at NPFF receptors and is widely used in research to stimulate NPFFR1 signaling. medchemexpress.com Pharmacological characterization has shown that human RFRP-1 acts as a high-affinity agonist, although its potency can differ between the two receptor subtypes. medchemexpress.com

The table below shows the agonist activity of RFRP-1 at human NPFF receptors.

| Compound | Target Receptor | Activity (EC50) | Reference |

|---|---|---|---|

| RFRP-1 (human) | NPFF1 | 29 nM | medchemexpress.com |

| RFRP-1 (human) | NPFF2 | 0.0011 nM | medchemexpress.com |

While peptide-based agonists like RFRP-1 are valuable, their utility can be limited by factors such as stability and bioavailability. This has driven the search for non-peptide modulators. The development of selective antagonists has been a key objective to block NPFFR1 signaling and investigate the consequences. Through structure-based virtual screening and subsequent chemical optimization, selective, non-peptide antagonists of NPFFR1 have been identified. These small-molecule antagonists provide critical tools for probing the therapeutic potential of inhibiting the RFRP-1 pathway.

Peptide Truncation and Amino Acid Substitution Analyses to Elucidate Functional Determinants

To map the functional domains of RFRP-1, researchers have employed peptide truncation and amino acid substitution strategies. These analyses help to define the minimal sequence required for activity and the contribution of individual residues to binding affinity and efficacy.

Peptide Truncation: Systematic truncation of amino acids from both the N- and C-termini of RFRP-1 has helped to clarify the importance of different regions of the peptide. Consistent with the critical nature of the C-terminal RF-amide motif, removal of these residues typically results in a complete loss of activity. nih.govembopress.org This confirms that the C-terminal end is the primary pharmacophore responsible for receptor activation.

Conversely, truncation from the N-terminus can be better tolerated to a certain extent. These studies help to distinguish the core binding and activating domain from regions that may be more involved in conferring stability or modulating affinity and selectivity.

Amino Acid Substitution: Alanine scanning mutagenesis, where individual amino acid residues are systematically replaced with alanine, is a common technique to probe the energetic contribution of each side chain to the peptide-receptor interaction. Substitution of the C-terminal Arg or Phe residues would be expected to dramatically reduce or abolish activity.

Furthermore, substitution of the selectivity-determining residues at the -5 and -6 positions (Asn and Leu) with those found in NPFFR2-preferring ligands (such as Phe and Gln) would be predicted to alter the peptide's receptor selectivity profile, shifting its preference away from NPFFR1. nih.gov These studies are essential for a detailed understanding of the molecular interactions governing ligand recognition and for the design of highly selective analog peptides.

Expression and Anatomical Distribution of Rfrp 1 and Its Receptors

Localization of RFRP-1 Producing Neurons and Immunoreactive Fibers in the Central Nervous System

RFRP-1 producing neurons and their projections are primarily found within specific regions of the central nervous system, most notably the hypothalamus.

Hypothalamic Nuclei (e.g., Dorsomedial Hypothalamus, Ventromedial Hypothalamus)

In the adult rat brain, RFRP-1-immunoreactive (ir) neurons are concentrated along the third ventricle, extending from the caudal part of the medial anterior hypothalamus through the medial tuberal hypothalamus. oup.comregionh.dk The majority of these neurons are located in the periventricular area and are scattered in the region between the dorsomedial hypothalamic nucleus (DMH) and the ventromedial hypothalamic nucleus (VMH), with some neurons also found within these nuclei. oup.comregionh.dk A smaller number of RFRP-1-ir neurons are present in the arcuate nucleus. oup.com In humans, GnIH-immunoreactive neuronal cell bodies, which correspond to RFRP neurons, have been identified in the dorsomedial region of the hypothalamus. nih.govplos.orgescholarship.orgnih.govcore.ac.uked.ac.uk This localization is consistent with findings in other species like hamsters and sheep. nih.govplos.org

Projections to GnRH Neurons and Median Eminence

RFRP-ir fibers are extensively distributed within the hypothalamus in several rodent species and primates. oup.com A significant number of these fibers are found in close proximity to gonadotropin-releasing hormone (GnRH) neurons, with some making direct contact. oup.com In humans, GnIH-immunoreactive axonal projections have been observed extending to GnRH neurons in the preoptic area. nih.govplos.orgescholarship.orgnih.govcore.ac.uked.ac.uk Furthermore, dense populations of these immunoreactive fibers are present in the external layer of the median eminence, suggesting a pathway for the secretion of RFRPs into the hypophysial portal system to regulate pituitary function. nih.govplos.orgcore.ac.ukplos.org This anatomical arrangement provides a structural basis for the modulatory role of RFRPs on the reproductive axis. The projections to the median eminence are a key feature, allowing for the neuroendocrine control of pituitary hormone secretion. nih.gov

Distribution in Amygdala and Nucleus Tractus Solitarius

While the primary focus of RFRP-1 research has been on the hypothalamus, its receptors are found in other brain regions, indicating a broader influence. For instance, the nucleus tractus solitarius (NTS) in the brainstem contains neuropeptide FF (NPFF), a related RFamide peptide that can bind to RFRP receptors. nih.gov This suggests a potential role for the RFRP system in relaying metabolic signals from the brainstem to regulate reproductive functions. nih.gov The amygdala also expresses RFRP receptors, implying a role for RFRPs in modulating emotional and behavioral processes. mdpi.com

Distribution of NPFFR1 (GPR147) and NPFFR2 (GPR74) Transcripts and Proteins

The biological effects of RFRP-1 are mediated through its binding to two G protein-coupled receptors, NPFFR1 (also known as GPR147) and NPFFR2 (also known as GPR74). nih.gov These receptors exhibit distinct but overlapping distribution patterns in both the central and peripheral nervous systems.

Central Nervous System Distribution (e.g., Hypothalamus, Spinal Cord, Amygdala, Hippocampus)

NPFFR1 and NPFFR2 are widely but differentially expressed throughout the central nervous system. mdpi.com NPFFR1 is broadly distributed, with the highest concentrations found in the limbic system and the hypothalamus. guidetopharmacology.org In rats, NPFFR1 mRNA is highly expressed in the hypothalamus. nih.gov In humans, high levels of NPFFR1 mRNA are found in the spinal cord. nih.gov The receptor is also present in the amygdala and hippocampus. mdpi.com

NPFFR2 is also widely expressed in the CNS. nih.gov In mammals, it is found in high density in the superficial layers of the spinal cord. guidetopharmacology.org The highest density of NPFFR2 is observed in the amygdala, spinal cord, and dorsomedial hypothalamic nucleus, with lower expression in other hypothalamic regions like the paraventricular nucleus and ventromedial nucleus. nih.gov The hippocampus also shows strong expression of NPFFR2. mdpi.com

The distribution patterns of these receptors can vary between species. nih.gov For example, the density of the NPFFR1 subtype is low in rats and mice but moderate to high in other species like the guinea pig. nih.gov

Peripheral Tissue Expression (e.g., Pituitary Gland, Gonads, Adipose Tissue)

The expression of RFRP receptors extends to various peripheral tissues. In humans, RT-PCR has identified the expression of GPR147 (NPFFR1) mRNA in the pituitary gland. nih.govescholarship.orgnih.gov In situ hybridization has further shown that GPR147 mRNA is expressed in luteinizing hormone-producing cells (gonadotropes) of the human anterior pituitary. escholarship.orgplos.org While NPFFR1 mRNA expression is minimal in many peripheral tissues, it has been detected in the adrenal gland, eye, intestine, kidney, lung, ovary, and spleen. mdpi.com

NPFFR2 mRNA is also found in peripheral tissues. In humans, the highest level of NPFFR2 mRNA has been detected in the placenta. nih.gov High levels of Npffr2 mRNA are also found in adipose tissue in both humans and mice. nih.gov Lower levels of NPFFR2 mRNA have been reported in the heart and kidney in rats. nih.gov

Table of Compound Names

| Compound Name |

| RFRP-1 (human) acetate |

| Gonadotropin-inhibitory hormone (GnIH) |

| RFamide-related peptide-1 (RFRP-1) |

| Neuropeptide FF (NPFF) |

| Gonadotropin-releasing hormone (GnRH) |

| NPFFR1 (GPR147) |

| NPFFR2 (GPR74) |

| Luteinizing hormone (LH) |

Interactive Data Table: Distribution of RFRP-1 Receptors (mRNA)

| Tissue/Region | NPFFR1 (Human) | NPFFR2 (Human) | NPFFR1 (Rat) | NPFFR2 (Rat) |

| Central Nervous System | ||||

| Hypothalamus | High guidetopharmacology.org | Moderate nih.gov | Highest nih.gov | Moderate nih.gov |

| Spinal Cord | Highest nih.gov | Low nih.gov | Low | Highest nih.gov |

| Amygdala | Present mdpi.com | High nih.gov | Present | Present |

| Hippocampus | Present mdpi.com | High mdpi.com | Present | Present |

| Peripheral Tissues | ||||

| Pituitary Gland | Present nih.govescholarship.orgnih.gov | Present nih.gov | High nih.gov | High nih.gov |

| Placenta | Trace nih.gov | Highest nih.gov | N/A | N/A |

| Adipose Tissue | N/A | High nih.gov | N/A | High nih.gov |

| Kidney | Minimal mdpi.com | Low nih.gov | Minimal mdpi.com | Low nih.gov |

| Spleen | High nih.gov | High nih.gov | Trace nih.gov | Trace nih.gov |

| Heart | Low nih.gov | Low nih.gov | Low | High nih.gov |

| Ovary | Minimal mdpi.com | N/A | Minimal mdpi.com | N/A |

Regulation of RFRP-1 Gene Expression

Influence of Photoperiod and Circadian Rhythms

In seasonally breeding mammals, photoperiod (day length) is a critical environmental cue that synchronizes reproduction with the appropriate time of year. Studies in species like the Syrian hamster, a long-day breeder, have demonstrated that the expression of Rfrp is strongly influenced by photoperiod. nih.gov In short-day conditions, which are inhibitory to reproduction in this species, the expression of Rfrp in the mediobasal hypothalamus is significantly down-regulated, a process mediated by the pineal hormone melatonin. nih.gov Conversely, in long-day conditions that promote reproductive activity, Rfrp expression is higher. nih.gov This suggests that RFRP neurons are key players in mediating the effects of photoperiod on the reproductive axis. nih.gov While direct evidence in humans is limited, the presence of RFRP-1 in the human hypothalamus suggests a potential, albeit likely more subtle, role for circadian and seasonal rhythms in modulating its expression and influencing reproductive physiology. plos.org

Stress-Induced Changes in RFRP-1 Expression

Stress is a well-known inhibitor of reproductive function, and RFRP-1 is emerging as a key mediator of this effect. Both acute and chronic stress have been shown to increase Rfrp gene expression in the hypothalamus of male and female rats. This stress-induced increase in Rfrp expression is dependent on glucocorticoids, as it is blocked by adrenalectomy.

The activation of the hypothalamic-pituitary-adrenal (HPA) axis under stress leads to the release of glucocorticoids, which, as mentioned above, can directly increase Rfrp gene expression. nih.gov This provides a direct link between the stress response and the regulation of a key reproductive neuropeptide system. The increased expression of RFRP-1 under stressful conditions is thought to contribute to the suppression of the HPG axis, thereby conserving energy and redirecting resources away from reproduction during challenging situations.

Table 2: Summary of Research Findings on the Regulation of RFRP-1 Gene Expression

| Regulatory Factor | Model System | Key Findings | Reference |

|---|---|---|---|

| Photoperiod | Syrian Hamster | Short-day photoperiod (via melatonin) down-regulates Rfrp expression. | nih.gov |

| Sex Steroids | Mouse | Estradiol (B170435) and testosterone (B1683101) moderately repress Rfrp expression. | nih.gov, nih.gov |

| Mouse Hypothalamic Cell Line (mHypoA-50) | Estradiol stimulation increases RFRP-3 expression. | nih.gov | |

| Rat Hypothalamic Cell Line (rHypoE-23) | 17β-estradiol has no significant effect on Rfrp biosynthesis. | nih.gov | |

| Glucocorticoids | Rat Hypothalamic Cell Line (rHypoE-23) | Dexamethasone (a GC agonist) increases Rfrp and Gpr147 mRNA levels via direct action on the glucocorticoid receptor. | nih.gov |

| Stress | Rat | Acute and chronic stress increase Rfrp gene expression in the hypothalamus. | |

| Rat | Stress-induced increase in Rfrp is blocked by adrenalectomy, indicating mediation by glucocorticoids. |

Comparative Biology and Evolutionary Aspects of Rfrp 1

Conservation of RFRP Peptides Across Vertebrate Species

RFamide-related peptides (RFRPs) represent a family of neuropeptides characterized by a C-terminal arginine-phenylalanine-amide (RFamide) motif. These peptides are found across a wide range of vertebrate species, playing crucial roles in various physiological processes. The mammalian ortholog of the avian gonadotropin-inhibiting hormone (GnIH) is RFRP. researchgate.net In vertebrates, five main groups of RFamides have been identified: the GnIH group (which includes RFRPs), the neuropeptide FF (NPFF) group, the pyroglutamylated RFamide peptide (QRFP) group, the prolactin-releasing peptide (PrRP) group, and the kisspeptin (B8261505) group.

At least three forms of RFRPs, namely RFRP-1, RFRP-2, and RFRP-3, have been identified in numerous mammalian and avian species. nih.gov While the C-terminal LPXRFamide (where X can be Leucine or Glutamine) sequence is highly conserved in GnIH and its orthologs across vertebrates, the N-terminal sequences show considerable variation. researchgate.netnih.gov This conservation of the C-terminal motif suggests its critical importance for the biological activity of the peptide, likely for receptor binding and activation. The variability in the N-terminal region, however, may contribute to species-specific functions and nuances in their physiological roles.

| Vertebrate Group | Representative RFamide Peptides | Key Characteristics |

| Mammals | RFRP-1, RFRP-3 | Orthologs of avian GnIH. |

| Aves (Birds) | GnIH, GnIH-RP-1, GnIH-RP-2 | GnIH was first identified in quail. |

| Teleost (Bony Fish) | LPXRFa peptides | Show both inhibitory and stimulatory reproductive effects depending on the species. researchgate.net |

| Amphibians | Frog GRP, GRP-RPs, R-RFa | GnIH orthologs with varied nomenclature. |

Phylogenetic Analysis of RFRP Precursor Genes

The gene encoding RFRPs, known as the RFRP gene, has been the subject of phylogenetic studies to understand its evolutionary history. These analyses have revealed that the RFRP gene clusters into distinct clades for mammals, avians, and fishes, indicating a divergence of these lineages from a common ancestor. nih.gov

The structure of the RFRP gene shows a conserved pattern in mammals. For instance, the pig RFRP gene, much like its human and mouse counterparts, is composed of three exons and two introns. A consistent feature across these species is that the introns adhere to the GT-AG rule for splicing. This conserved exon-intron architecture underscores a shared evolutionary origin and functional constraint on the gene's structure.

| Species | Gene Structure | Key Findings from Phylogenetic Analysis |

| Pig | 3 exons, 2 introns | Follows the GT-AG splice rule, similar to human and mouse. |

| Human | 3 exons, 2 introns | The gene encodes for both RFRP-1 and RFRP-3. |

| Mouse | 3 exons, 2 introns | The gene structure is conserved among mammals. |

| Chicken | - | Forms a distinct avian clade in phylogenetic trees. nih.gov |

| Zebrafish | - | Represents a distinct fish clade in phylogenetic analyses. nih.gov |

Species-Specific Variations in RFRP-1 Structure and Functional Orthology

While the C-terminal end of RFRP-1 is largely conserved, the full amino acid sequence exhibits species-specific variations, particularly in the N-terminal region. These structural differences can lead to variations in functional orthology, where the peptide may have slightly different physiological roles in different species.

The mature human RFRP-1 has been identified as the 12-amino-acid peptide MPHSFANLPLRF-NH2. nih.gov In mice, RFRP-1 is predicted to be a short peptide similar to the human version. researchgate.net Avian GnIH, the ortholog of mammalian RFRPs, has a primary sequence of SIKPSAYLPLRF-NH2 in quail. researchgate.net These differences in the N-terminal amino acids likely contribute to the observed functional distinctions between species. For example, avian GnIH directly acts on the pituitary gland to regulate gonadotropin release, a function that is less clear or direct in mammals. nih.govjst.go.jp

In mice, RFRP-1 has been shown to have a stimulatory effect on ovarian steroidogenesis, a direct action on the ovary that had not been previously demonstrated for this peptide in any vertebrate. researchgate.net This highlights how even with structural similarities, the functional roles of RFRP-1 orthologs can diverge between species.

| Species | RFRP-1 or Ortholog Sequence | Known Functional Aspects |

| Human | MPHSFANLPLRF-NH2 nih.govrndsystems.comnovoprolabs.compeptide.com | Potent agonist for the NPFF2 receptor. rndsystems.com |

| Mouse | Predicted to be similar to human RFRP-1 researchgate.net | Stimulates ovarian steroidogenesis directly. researchgate.net |

| Quail (Avian) | SIKPSAYLPLRF-NH2 (GnIH) researchgate.net | Directly inhibits gonadotropin synthesis and release from the pituitary. |

Advanced Research Methodologies and Experimental Models in Rfrp 1 Studies

In Vivo Animal Models for Functional Characterization

In vivo animal models, predominantly rodents such as mice and rats, are indispensable for understanding the integrated physiological role of RFRP-1 within a complete biological system. physiology.orgnih.gov These models allow for the investigation of the peptide's effects on complex processes like reproductive cycles, metabolic status, and cardiovascular regulation.

A common experimental approach involves the central administration of RFRP-1 via intracerebroventricular (icv) injection to bypass the blood-brain barrier and directly assess its effects on the central nervous system. physiology.orgresearchgate.net For example, icv administration of RFRP-3 in rats has been used to characterize its inhibitory effects on the secretion of gonadotropins. physiology.orgresearchgate.net Similarly, intravenous (IV) injections are used to study the systemic or peripheral effects of the peptide. IV injection of RFRP-1 in mice was shown to decrease heart rate, stroke volume, and cardiac output, corroborating the in vitro findings on isolated cardiac myocytes. medchemexpress.com

To differentiate the roles of different RFRP peptides, various analogs and fragments of RFRP-1 and RFRP-3 are often tested. physiology.org Furthermore, experiments are conducted in animals under different physiological states (e.g., gonadally intact vs. gonadectomized) to understand how the hormonal background influences the response to RFRP-1. physiology.orgresearchgate.net The development of knockout mouse models, in which the gene for the RFRP receptor is deleted, has also been crucial for confirming the specificity of the observed effects and for understanding the peptide's role during metabolic challenges. nih.gov

Table 2: Summary of Selected In Vivo Findings for RFRP Peptides This table highlights key functional outcomes observed in animal models following the administration of RFRP-1 or its related peptide, RFRP-3.

| Peptide | Animal Model | Administration Route | Observed Effect | Source |

| RFRP-1 | Mouse | Intravenous (IV) | Decreased heart rate, stroke volume, ejection fraction, and cardiac output. | medchemexpress.com |

| RFRP-3 | Rat (gonadectomized female) | Intracerebroventricular (icv) | Modest inhibition of LH secretion at high doses. | physiology.orgresearchgate.net |

| RFRP-3 | Mouse | Not applicable (receptor knockout model) | Mice lacking the RFRP receptor show abnormal gonadotropin responses during acute fasting. | nih.gov |

| RFRP-1 | Mouse (proestrus) | In vitro ovarian culture | Increased estradiol (B170435) release; increased expression of steroidogenic markers (LH-R, 3β-HSD). | nih.gov |

Rodent Models (e.g., Mice, Rats, Hamsters)

Rodent models have been instrumental in foundational research on the RFamide-related peptide (RFRP) system. In mice, the Rfrp gene, located on chromosome 6, produces a propeptide that is cleaved into RFRP-1 and RFRP-3. oup.com Studies in female C57BL/6J mice have investigated age-related changes in RFRP-3, a key peptide in the regulation of reproduction. nih.gov This research revealed an age-dependent reduction in the total number of RFRP-3 neurons and a loss of daily variation in their activation in older mice, suggesting a role for the RFRP system in reproductive senescence. nih.gov

Immunohistochemical studies in mice have successfully localized RFRP-3, as well as Gonadotropin-Releasing Hormone I (GnRH I) and its receptor, within the ovary during the estrous cycle. nih.gov The immunoreactivity for these peptides was predominantly found in the granulosa cells of follicles during proestrus and estrus and in luteal cells during the diestrus phases, indicating a potential intraovarian interaction. nih.gov Furthermore, in vitro studies using ovaries from proestrus mice have shown that RFRP-1 can stimulate ovarian steroidogenesis. nih.gov

Rats have also been a valuable model. Studies involving young female Sprague-Dawley rats have explored the role of RFRP-3 in pubertal development. nih.gov These experiments have demonstrated that central administration of RFRP-3 can delay the onset of puberty. nih.gov

The table below summarizes key findings from rodent models used in RFRP research.

| Model Organism | Research Focus | Key Findings |

| Mice (C57BL/6J) | Age-related changes in RFRP-3 neurons | Decrease in RFRP-3 neuron number and loss of daily activation rhythm with age, implicating the RFRP system in reproductive senescence. nih.gov |

| Mice | Ovarian localization of RFRP-3 | RFRP-3 is present in granulosa and luteal cells, suggesting a role in local ovarian regulation. nih.gov |

| Mice | In vitro effects of RFRP-1 on ovaries | RFRP-1 was found to have a stimulatory effect on ovarian steroidogenesis. nih.gov |

| Rats (Sprague-Dawley) | Role of RFRP-3 in puberty | Central administration of RFRP-3 delayed puberty onset in female rats. nih.gov |

Larger Mammalian Models (e.g., Sheep)

Sheep, as seasonal breeders, have provided a unique model to study the role of RFRPs in the annual cycles of fertility. Research in Blackface ewes has shown that both kisspeptin (B8261505) and RFRP are potent regulators of gonadotropin secretion, with opposing effects. nih.gov During the breeding season, there is higher expression of kisspeptin and lower expression of RFRP in the hypothalamus. nih.gov Conversely, during the non-breeding season, there are significantly more identifiable RFRP-immunoreactive cell bodies in the paraventricular nucleus (PVN) and dorsomedial hypothalamus (DMH). nih.gov Additionally, RFRP-immunoreactive terminal contacts to GnRH neurons are greater during the non-breeding season, suggesting an inhibitory influence on reproduction. nih.gov The sole location of RFRP cell bodies in the ovine hypothalamus appears to be the DMH/PVN region. nih.gov

Microinjection and Systemic Administration Techniques (e.g., Intracerebroventricular, Intravenous)

Direct administration of RFRP peptides into the central nervous system or the systemic circulation has been a key technique to probe their physiological functions.

Intracerebroventricular (ICV) Administration: This technique involves injecting the peptide directly into the cerebral ventricles, allowing it to act on various brain regions.

In studies with young female rats, ICV injection of RFRP-3 was used to investigate its role in puberty. nih.govnih.gov The procedure involved implanting cannulas into the lateral ventricles, followed by repeated injections of RFRP-3 or a vehicle solution. nih.gov To confirm the correct placement of the injection, a dye such as trypan blue is often administered at the end of the experiment. nih.gov

Chronic ICV infusion of RFRP-3 in male C57BL/6J mice has been used to study its effects on energy metabolism. mdpi.com This research showed that central RFRP-3 administration regulated systemic energy balance. mdpi.com

Intravenous (IV) Administration: This systemic administration route allows for the examination of the peripheral effects of the peptides.

In one study, intravenous injection of human RFRP-1 in mice was shown to decrease heart rate, stroke volume, ejection fraction, and cardiac output, indicating a role for this peptide in cardiovascular regulation. medchemexpress.com

Gene Manipulation Approaches (e.g., RFRP Gene Knockout/Knockdown, Receptor Null Mice)

Genetic manipulation has provided powerful tools to understand the necessity and function of the RFRP system.

Gene Knockout/Knockdown: In a study investigating stress-induced reproductive dysfunction, a lentivirus carrying a short-hairpin RNA (shRNA) against RFRP was used to specifically knockdown RFRP expression in the dorsomedial hypothalamus of female rats. This approach allowed researchers to prevent the negative effects of chronic stress on fertility.

Receptor Null Mice: The development of mice lacking the receptor for RFRPs, GPR147 (also known as NPFFR1), has been crucial. oup.comcyagen.comnih.gov These Npffr1 knockout mice are fertile under normal conditions but show abnormal gonadotropin responses during metabolic challenges like acute fasting, where the typical drop in luteinizing hormone is delayed. oup.com This suggests that the RFRP-GPR147 signaling pathway is important for modulating reproductive function in response to metabolic cues. oup.com Studies in Npffr1 knockout mice have also revealed the receptor's role in opioid-induced hyperalgesia. cyagen.com

RFRP-Cre Mice: To specifically target and manipulate RFRP neurons, Rfrp-IRES-Cre knock-in mice have been generated. nih.gov In these mice, Cre recombinase is expressed only in RFRP-producing neurons. By crossing these mice with others that carry Cre-dependent constructs, researchers can selectively activate (using DREADDs - Designer Receptors Exclusively Activated by Designer Drugs), inhibit, or ablate RFRP neurons to study their specific functions in vivo. nih.gov

Biochemical and Imaging Methodologies

A variety of biochemical and imaging techniques are essential for localizing the components of the RFRP system and mapping their expression.

Immunocytochemistry and Immunohistochemistry for Peptide and Receptor Localization

Immunohistochemistry (IHC) and immunocytochemistry (ICC) are antibody-based techniques used to visualize the location of specific proteins in tissue sections and cells, respectively. These methods have been fundamental in mapping the distribution of RFRP peptides and their receptor, GPR147.

In the human hypothalamus, immunocytochemistry has been used to identify RFRP-1 and RFRP-3 peptides. nih.gov Double-label ICC has further shown that neurons containing these peptides make contact with GnRH neurons, providing a structural basis for the regulation of reproduction. nih.gov

Immunohistochemical analysis has also been performed on human ovarian tissue. researchgate.net These studies detected RFRP-1/3 immunoreactivity in the granulosa cell layer of large preovulatory follicles and in the corpus luteum. researchgate.net The GPR147 receptor was similarly found in the granulosa and theca cell layers of preovulatory follicles and in the corpus luteum, suggesting a direct role for RFRPs in ovarian function. researchgate.net

In mice, IHC has been used to track changes in the protein expression of RFRP-3 in the ovary throughout the estrous cycle, demonstrating its localization in granulosa and luteal cells. nih.gov

The table below outlines applications of IHC/ICC in RFRP-1 research.

| Technique | Target | Tissue/Model | Key Findings |

| Immunocytochemistry (ICC) | RFRP-1, RFRP-3, GnRH | Human Hypothalamus | Demonstrated the presence of RFRP peptides and their interaction with GnRH neurons. nih.gov |

| Immunohistochemistry (IHC) | RFRP-1/3, GPR147 | Human Ovary | Localized RFRP peptides and their receptor to granulosa, theca, and luteal cells. researchgate.net |

| Immunohistochemistry (IHC) | RFRP-3 | Mouse Ovary | Showed cyclical changes in RFRP-3 expression in granulosa and luteal cells during the estrous cycle. nih.gov |

In Situ Hybridization for Gene Expression Mapping

In situ hybridization (ISH) is a technique that uses a labeled complementary DNA or RNA probe to localize a specific DNA or RNA sequence in a portion of tissue. This method is invaluable for mapping the anatomical distribution of gene expression. nih.gov

In sheep, ISH has been used to study the effect of photoperiod on the expression of the RFRP gene in the hypothalamus. researchgate.net

Advanced techniques like multiplexed fluorescence in situ hybridization (FISH) are now being used to create detailed cell atlases of brain regions like the mouse hypothalamic preoptic region, allowing for the simultaneous identification and spatial mapping of numerous cell types based on their gene expression profiles. nih.gov While not specific to RFRP-1 in the provided context, these powerful methods are applicable to mapping the expression of the Rfrp gene and its receptor Npffr1 with single-cell resolution.

Mass Spectrometry for Peptide Identification and Quantification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of neuropeptide research, it is indispensable for determining the precise molecular weight and sequence of peptides, confirming post-translational modifications, and quantifying their abundance in biological samples. The application of mass spectrometry has been crucial in moving from the predicted sequence of the RF-amide related peptide (RFRP) preproprotein to identifying the final, active forms of the peptides derived from it.

A primary application in RFRP-1 research involves the definitive identification of the mature peptide from tissue extracts. Although the gene sequence predicts the amino acid chain, the final peptide is often modified through cleavage and other post-translational processes, such as C-terminal amidation. To identify the endogenous, functional form of RFRP-1, researchers typically employ a multi-step process. First, tissue known to express the RFRP gene, such as the hypothalamus, is collected. The peptides are then extracted and subjected to purification, often using techniques like immunoaffinity chromatography with antibodies specific to a predicted segment of the peptide. nih.gov

Following purification, the sample is analyzed using liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov This technique separates the complex mixture of peptides before they enter the mass spectrometer, which then accurately measures their molecular weights. Through tandem mass spectrometry (MS/MS), the identified peptide ions are fragmented, and the resulting fragmentation pattern is used to determine the exact amino acid sequence. This methodology was successfully used to isolate and identify endogenous RFRP-1 from mouse hypothalamic tissue, confirming it as a 15-amino acid peptide with the sequence ANKVPHSAANLPLRF-NH2. nih.gov

Table 1: Identification of Murine RFRP-1 via Mass Spectrometry

| Attribute | Finding | Methodology |

|---|---|---|

| Identified Peptide | RFRP-1 | Immunoaffinity Purification followed by LC-MS |

| Source Tissue | Mouse Hypothalamus | Tissue Extraction |

| Amino Acid Count | 15 | Tandem Mass Spectrometry (MS/MS) |

| Confirmed Sequence | ANKVPHSAANLPLRF-NH2 | Tandem Mass Spectrometry (MS/MS) |

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR), is a cornerstone technique for measuring gene expression. nih.gov It allows for the detection and quantification of specific messenger RNA (mRNA) transcripts in a sample, providing a snapshot of gene activity under various physiological conditions. biotechniques.comyoutube.com In RFRP-1 research, qPCR is used to analyze the expression of the NPVF gene, which encodes the preproprotein from which RFRP-1 and other related peptides are cleaved.

The process begins with the extraction of total RNA from a specific tissue, such as the dorsomedial nucleus of the hypothalamus (DMN), where RFRP neurons are predominantly located. nih.gov This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. youtube.com The qPCR machine monitors the amplification of the target cDNA in real-time using fluorescent probes or dyes. The cycle at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq), which is inversely proportional to the amount of target mRNA in the initial sample.

Studies utilizing qPCR have provided significant insights into the regulation of the RFRP system. For instance, research in rodents has shown that Rfrp mRNA levels undergo significant changes during postnatal development. nih.gov In both males and females, total Rfrp mRNA levels in the DMN tend to increase during the juvenile period before declining between postnatal day 20 and adulthood. nih.gov Such analyses are crucial for understanding how RFRP-1 expression is regulated by developmental and hormonal cues. To ensure accuracy, qPCR results are typically normalized to the expression levels of one or more stable reference genes, often called housekeeping genes, which are not expected to change under the experimental conditions. nih.gov

Table 2: Illustrative qPCR Findings for Rfrp Gene Expression in Rodent Hypothalamus

| Experimental Group | Condition | Relative Rfrp mRNA Expression (Fold Change) | Significance |

|---|---|---|---|

| Juvenile (Pre-puberty) | Compared to Adult | Increased | Developmental Regulation |

| Adult (Post-puberty) | Compared to Juvenile | Decreased | Developmental Regulation |

| Female (Specific Estrous Cycle Stage) | Compared to other stages | Varies | Hormonal Regulation nih.gov |

| Male Adult | Compared to Female Adult | Lower immunoreactivity per cell reported nih.gov | Sex-based Differences |

Q & A

Q. How do species-specific RFRP-1 sequence variations impact functional outcomes?

- Answer : Human RFRP-1 (MPHSFANLPLRFa) differs from rodent variants (e.g., mouse: SVSFQELKDWGAKKVIKMSPAPANKVPHSAANLPLRFa), particularly in N-terminal regions. These variations may explain divergent effects on GnRH and kisspeptin neurons. Cross-species comparisons using heterologous receptor expression systems (e.g., HEK293 cells) are advised .

Q. What signaling pathways mediate RFRP-1's inhibition of cardiac contractility?

- Answer : PKC activation and Gi protein inhibition are central. Pretreatment with PKC inhibitors (e.g., chelerythrine) reverses RFRP-1-induced reductions in shortening rates. Pertussis toxin (PTX) pretreatment partially rescues contractility, implicating Gi/o coupling in NPFF1/2 receptors .

Q. How can functional antagonists of RFRP-1 be designed based on structure-activity relationships (SAR)?

- Answer : Inactive analogs (e.g., N-terminal truncations) that retain receptor binding but lack agonism can serve as competitive antagonists. For example, hRFRP-1(4-12) (HSFANLPLRF-NH₂) shows partial antagonism in cardiomyocytes, reducing native peptide efficacy by 40% .

Q. What contradictions exist in RFRP-1's role in reproductive physiology, and how can they be resolved?

- Answer : While RFRP-1 is implicated in GnIH-like suppression of gonadotropins, its effects on estrogen-responsive pathways are debated. Discrepancies in ovarianectomy/steroid replacement studies (e.g., murine vs. primate models) suggest context-dependent regulation. Dual-labeling for RFRP-1-ir and c-Fos in hypothalamic neurons can clarify activity patterns across estrous cycles .

Q. How does RFRP-1 interact with kisspeptin neurons to regulate seasonal reproduction?

- Answer : In photoperiodic species (e.g., Syrian hamsters), melatonin upregulates RFRP-1 expression, which indirectly suppresses kisspeptin neurons. Co-localization studies using RFRP-1/Kiss1 double immunohistochemistry and optogenetic silencing are needed to map this circuitry .

Methodological Considerations

- Data Interpretation : Discrepancies in cardiac studies (e.g., species-specific EC₅₀ values) may stem from receptor subtype expression ratios (NPFF1 vs. NPFF2). Always validate receptor profiles in target tissues .

- Antibody Validation : Include positive/negative controls (e.g., RFRP-1 knockout tissues) and pre-adsorption with excess antigen to confirm specificity .

- Statistical Rigor : Use GraphPad Prism for ANOVA with Tukey’s post hoc tests. Report mean ± SEM and effect sizes for cardiac parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.